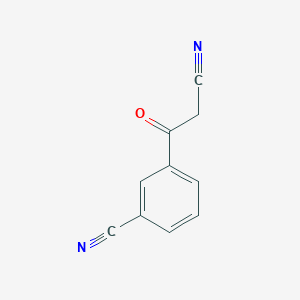

3-(2-Cyanoacetyl)Benzonitrile

Description

3-(2-Cyanoacetyl)Benzonitrile is a benzonitrile derivative featuring a cyanoacetyl (-CO-CN) substituent at the 3-position of the aromatic ring. This compound combines the electron-withdrawing properties of both the nitrile (-CN) and acetyl (-CO-) groups, making it a versatile intermediate in organic synthesis. Its structure enables participation in reactions such as nucleophilic substitutions, cyclizations, and cross-couplings.

Propriétés

IUPAC Name |

3-(2-cyanoacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-4-10(13)9-3-1-2-8(6-9)7-12/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWULKMSXLFIFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633939 | |

| Record name | 3-(Cyanoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21667-63-0 | |

| Record name | 3-Cyano-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21667-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyanoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-cyanoacetyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Routes

The synthesis of 3-(2-Cyanoacetyl)Benzonitrile can be achieved through several methodologies, which can be broadly categorized as follows:

Direct Synthesis from Benzonitrile : This method typically involves the reaction of benzonitrile with cyanoacetic acid or its derivatives under specific conditions to introduce the cyanoacetyl moiety.

Multi-Step Synthesis : Involves intermediate compounds that are further transformed into the final product. This may include the use of acylation reactions followed by cyanation steps.

Specific Synthetic Protocols

Reaction of Benzonitrile with Cyanoacetic Acid :

- Reagents : Benzonitrile, cyanoacetic acid, and a base (e.g., sodium ethoxide).

-

- Mix benzoyl cyanide with cyanoacetic acid in a suitable solvent like ethanol.

- Add sodium ethoxide to initiate the reaction.

- Heat the mixture at reflux for several hours.

- After completion, cool the mixture and precipitate the product by adding water.

- Purify through recrystallization.

Yield : Typically around 70-80% depending on reaction conditions.

Acylation followed by Cyanation :

- Step 1 : Acylation of Benzonitrile

- React benzonitrile with an acyl chloride (e.g., acetyl chloride) in the presence of a base (e.g., pyridine).

Step 2 : Cyanation

- Treat the acylated product with sodium cyanide in aqueous solution.

- Stir at room temperature for several hours.

- Isolate the product through extraction and purification.

Yield : Approximately 65-75%.

- Step 1 : Acylation of Benzonitrile

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Direct synthesis | 70-80 | Simple procedure | Requires careful handling of reagents |

| Multi-step (Acylation + Cyanation) | 65-75 | Versatile for different derivatives | More complex, longer synthesis time |

Research Findings

Recent studies have explored various aspects of synthesizing this compound, focusing on optimizing reaction conditions to improve yields and reduce by-products. For instance, using microwave-assisted synthesis has been shown to enhance reaction rates significantly while maintaining high yields.

Additionally, research has indicated that using greener solvents or solvent-free conditions can lead to more environmentally friendly processes without compromising the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Cyanoacetyl)Benzonitrile undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Reactions with nucleophiles to replace the cyano or acetyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Benzoic acid derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzene derivatives.

Applications De Recherche Scientifique

3-(2-Cyanoacetyl)Benzonitrile has a wide range of applications in scientific research :

Chemistry: Used as a building block for synthesizing heterocyclic compounds.

Biology: Investigated for its potential biological activities.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 3-(2-Cyanoacetyl)Benzonitrile exerts its effects involves interactions with molecular targets and pathways . For example:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways: Involvement in metabolic or signaling pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 3-(2-Cyanoacetyl)Benzonitrile and related compounds:

Reactivity and Electronic Effects

- Electron-Withdrawing Capacity: The cyanoacetyl group in this compound exhibits stronger electron withdrawal compared to methoxy (in ) or amino-ferrocene () groups. This enhances electrophilic character at the acetyl carbonyl, favoring nucleophilic additions or condensations.

- Leaving Group Ability: Unlike 4-(Iodoacetyl)Benzonitrile (), where iodide is an excellent leaving group, the cyanoacetyl group’s stability may limit its utility in substitution reactions but enhance its role in cyclization or polymerization processes.

- Steric Effects: Compounds like 2-(3-Benzoylphenyl)Propionitrile () introduce steric hindrance due to the bulky benzoyl group, whereas this compound’s linear structure likely improves solubility and reaction accessibility.

Application-Specific Comparisons

- OLED Materials: The 4-substituted benzonitrile derivatives in achieve TADF through extended π-conjugation and donor-acceptor interactions. In contrast, this compound’s lack of conjugated aromatic systems may limit its emissive properties but could serve as a precursor for synthesizing TADF cores.

- Dye and Polymer Chemistry: The azo and nitro groups in ’s compound enable light absorption for dyes, while this compound’s nitrile and acetyl moieties could contribute to coordination chemistry or polymer cross-linking.

Experimental Findings and Binding Parameters

- Binding Constants: highlights that substitution position critically impacts interaction modes. For example, 3FMAB binds DPPH radicals chemically (binding constant K = 1.2 × 10³ M⁻¹), while 2FMAB relies on electrostatic interactions. This implies that this compound’s 3-position substitution may favor covalent or charge-transfer interactions in biological or catalytic systems .

Q & A

What are the common synthetic routes for preparing 3-(2-Cyanoacetyl)Benzonitrile, and how can reaction conditions be optimized?

Level: Basic

Answer:

A typical synthesis involves cyanoacetylation of benzonitrile derivatives. For example, benzoylacetonitrile (C₆H₅COCH₂CN) can serve as a precursor, with reaction conditions optimized via temperature control (80–81°C) and solvent selection to enhance purity . Alternative routes may use Knoevenagel condensation between cyanoacetamide and substituted benzaldehydes. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios of reagents.

How do researchers characterize the electronic properties of this compound derivatives for materials science applications?

Level: Advanced

Answer:

Electron-deficient cyano groups in this compound make it a candidate for thermally activated delayed fluorescence (TADF) materials in OLEDs. Researchers evaluate its excited-state dynamics using time-resolved photoluminescence and cyclic voltammetry to measure singlet-triplet energy gaps. For example, derivatives like 4-(3-(2-(phenoxazinyl)pyridinyl)carbazolyl)benzonitrile exhibit TADF behavior, with emission efficiency dependent on substituent positioning .

What spectroscopic techniques are critical for resolving structural ambiguities in this compound analogs?

Level: Basic

Answer:

FT-IR confirms cyano (C≡N) and carbonyl (C=O) functional groups via peaks at ~2200 cm⁻¹ and ~1700 cm⁻¹, respectively. NMR (¹H/¹³C) identifies substituent positions, while UV-Vis spectroscopy assesses conjugation effects. For example, 4-[3-(3-methoxyphenyl)-3-oxo-propenyl]-benzonitrile showed distinct π→π* transitions at 280–320 nm, validated by computational methods (DFT) .

How can conflicting NMR data for this compound derivatives be reconciled?

Level: Advanced

Answer:

Contradictions arise from tautomerism or solvent effects. For instance, enol-keto tautomerism in cyanoacetyl groups can shift proton signals. Researchers use variable-temperature NMR and deuterated solvents (e.g., DMSO-d₆) to stabilize conformers. Cross-validation with X-ray crystallography or computational modeling (e.g., NBO analysis) resolves ambiguities .

What methodologies are used to study the binding interactions of this compound with radicals or biomolecules?

Level: Basic

Answer:

Spectrophotometric titration with radicals like DPPH quantifies binding constants (K). For ferrocene derivatives (e.g., 3FMAB), binding modes (chemical vs. electrostatic) are distinguished via Scatchard plots and free energy calculations (ΔG). Ascorbic acid controls validate radical scavenging activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.